molecular formula C20H24N2O3S B15285963 Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-

Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-

Cat. No.: B15285963
M. Wt: 372.5 g/mol
InChI Key: GQHRAPQXHMIKDO-UHFFFAOYSA-N
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Description

(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a dihydrooxazole ring, and a phenylmethanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the dihydrooxazole ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The tert-butyl group is then introduced via alkylation reactions. Finally, the phenylmethanesulfonamide moiety is attached through sulfonamide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate oxidative stress and inhibit the growth of cancer cells. It achieves this by neutralizing free radicals and reducing reactive oxygen species production, thereby preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide is unique due to its combination of a dihydrooxazole ring and a phenylmethanesulfonamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)18-13-25-19(21-18)16-11-7-8-12-17(16)22-26(23,24)14-15-9-5-4-6-10-15/h4-12,18,22H,13-14H2,1-3H3

InChI Key

GQHRAPQXHMIKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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